molecular formula C5H4N2S2 B13816310 Acetonitrile,(2-thioxo-4-thiazolidinylidene)-

Acetonitrile,(2-thioxo-4-thiazolidinylidene)-

Cat. No.: B13816310
M. Wt: 156.2 g/mol
InChI Key: DPUAAZOPCAPQJH-DAFODLJHSA-N
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Description

Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is a heterocyclic compound containing a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- typically involves the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid. This reaction is often carried out under reflux conditions in the presence of a catalyst such as CoFe2O4@SiO2/PrNH2 nanoparticles . The reaction yields thiazolidine derivatives with high selectivity and purity.

Industrial Production Methods

Industrial production methods for Acetonitrile,(2-thioxo-4-thiazolidinylidene)- often involve multicomponent reactions and green chemistry approaches to improve yield and reduce environmental impact. These methods include the use of nano-catalysis and click reactions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(2-thioxo-4-thiazolidinylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like toluene or ethanol .

Major Products

Major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .

Scientific Research Applications

Acetonitrile,(2-thioxo-4-thiazolidinylidene)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetonitrile,(2-thioxo-4-thiazolidinylidene)- include:

Uniqueness

Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .

Properties

Molecular Formula

C5H4N2S2

Molecular Weight

156.2 g/mol

IUPAC Name

(2E)-2-(2-sulfanylidene-1,3-thiazolidin-4-ylidene)acetonitrile

InChI

InChI=1S/C5H4N2S2/c6-2-1-4-3-9-5(8)7-4/h1H,3H2,(H,7,8)/b4-1+

InChI Key

DPUAAZOPCAPQJH-DAFODLJHSA-N

Isomeric SMILES

C1/C(=C\C#N)/NC(=S)S1

Canonical SMILES

C1C(=CC#N)NC(=S)S1

Origin of Product

United States

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